3-(1H-Indol-3-yl)cyclohexanone chemical structure and properties
3-(1H-Indol-3-yl)cyclohexanone chemical structure and properties
A Versatile Scaffold for Alkaloid Synthesis and Medicinal Chemistry
Executive Summary
3-(1H-Indol-3-yl)cyclohexanone (CAS: 68221-96-5) represents a critical "privileged structure" in medicinal chemistry. It serves as a strategic intermediate in the synthesis of complex carbazole alkaloids, serotonin receptor modulators, and kinase inhibitors. This guide provides a comprehensive technical analysis of its chemical architecture, a validated protocol for its synthesis via Lewis acid-catalyzed Michael addition, and an overview of its utility in high-value drug development pipelines.
Chemical Architecture & Properties[1][2]
The molecule features an indole moiety coupled to a cyclohexanone ring at the C3 position. This connectivity exploits the inherent nucleophilicity of the indole C3 and the electrophilicity of the
2.1 Structural Analysis[1]
-
Systematic Name: 3-(1H-Indol-3-yl)cyclohexan-1-one
-
Molecular Formula:
-
Molecular Weight: 213.28 g/mol [2]
-
CAS Number: 68221-96-5[2]
-
Key Functional Groups:
-
Indole C3: Electron-rich aromatic center; site of attachment.
-
Cyclohexanone Carbonyl: Reactive electrophile for further derivatization (e.g., reductive amination, Fischer indolization).
-
Indole N-H: Hydrogen bond donor (pKa
17 in DMSO).
-
2.2 Physicochemical Profile
| Property | Value / Description |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |
| LogP (Predicted) | ~2.5 - 2.8 |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 1 (Ketone Carbonyl) |
Synthetic Pathways & Mechanism[5][6][7][8][9][10]
The most efficient route to 3-(1H-Indol-3-yl)cyclohexanone is the conjugate addition (Michael addition) of indole to 2-cyclohexen-1-one. While uncatalyzed reactions are sluggish, the use of Lewis acids or Brønsted acids accelerates the reaction significantly by activating the enone electrophile.
3.1 Reaction Mechanism
The reaction proceeds via a Friedel-Crafts type alkylation.[3][4] The Lewis Acid (LA) coordinates to the carbonyl oxygen of 2-cyclohexen-1-one, lowering the LUMO energy and increasing the electrophilicity at the
Figure 1: Mechanism of Lewis Acid-catalyzed conjugate addition of indole to 2-cyclohexen-1-one.
3.2 Catalyst Selection Strategy
| Catalyst Class | Examples | Pros | Cons |
| Lewis Acids | High yield, mild conditions, water-tolerant | Cost of metal triflates | |
| Brønsted Acids | AcOH, PTSA | Cheap, available | Can promote polymerization/side reactions |
| Organocatalysts | Thioureas, Squaramides | Enantioselective potential | Slower kinetics, higher loading required |
Expert Insight: For non-asymmetric synthesis, Indium(III) Chloride (
Validated Experimental Protocol
Objective: Synthesis of 3-(1H-Indol-3-yl)cyclohexanone on a 10 mmol scale using
Reagents:
-
Indole (1.17 g, 10 mmol)
-
2-Cyclohexen-1-one (1.06 g, 11 mmol, 1.1 equiv)
-
Indium(III) Chloride (
) (221 mg, 1 mmol, 10 mol%) -
Acetonitrile (
) (20 mL)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole (10 mmol) and 2-Cyclohexen-1-one (11 mmol) in Acetonitrile (20 mL).
-
Catalyst Addition: Add
(10 mol%) in a single portion at room temperature ( ). -
Reaction: Stir the mixture vigorously at room temperature. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).
-
Checkpoint: The spot for indole (
) should disappear, and a new lower spot (product) should appear. Typical reaction time is 2–4 hours.
-
-
Quench & Workup:
-
Dilute the reaction mixture with water (50 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10%
30% EtOAc in Hexanes). -
Yield: Expected yield is 85–92% as an off-white solid.
Applications in Drug Discovery[8]
This scaffold acts as a divergence point for multiple therapeutic classes.
5.1 Pathway to Carbazole Alkaloids
The cyclohexanone ring can be dehydrogenated to a phenol or fully aromatized after ring closure to form carbazoles, which are potent DNA intercalators and antitumor agents.
5.2 Kinase Inhibition
Derivatives where the ketone is modified (e.g., to an oxime or hydrazine) have shown activity against kinases involved in cell proliferation.
Figure 2: Synthetic utility of the 3-indolylcyclohexanone scaffold.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
NMR (400 MHz,
):- 7.95 (br s, 1H, NH)
- 7.60 (d, 1H, Indole-H4)
- 7.35 (d, 1H, Indole-H7)
- 7.10-7.20 (m, 2H, Indole-H5, H6)
- 6.95 (d, 1H, Indole-H2)
- 3.45 (m, 1H, CH at C3 of cyclohexanone)
-
2.30-2.60 (m, 4H,
-carbonyl protons) - 1.70-2.10 (m, 4H, remaining cyclohexanone protons)
-
IR (ATR):
-
3400
(N-H stretch) -
1705
(C=O ketone stretch)
-
-
Mass Spectrometry (ESI+):
-
Calculated
-
Found
-
References
-
Synthesis of 3‐cyclohexanone‐ 3‐hydroxy‐2‐oxindoles using primary‐tertiary diamine. ResearchGate. Available at: [Link]
-
Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes. Middle East Technical University. Available at: [Link]
-
Cyclohexanone Properties and Reactions. Wikipedia. Available at: [Link]
-
Biological activity of a small molecule indole analog. PubMed.[5] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 68221-96-5|2-(1H-Indol-3-yl)cyclohexanone|BLD Pharm [bldpharm.com]
- 3. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
